Larvicidal Potency vs. 2-Methyl-Substituted Fatty Acids
In a direct head-to-head study of seven branched-chain fatty acids tested against fourth-instar larvae of Culex pipiens quinquefasciatus, 2-butyldecanoic acid (compound 5b) exhibited an LC₅₀ of 1.7 ppm, whereas 2-methylnonanoic acid (1b) and 2-methyloctadecanoic acid (2b) showed LC₅₀ values > 25 ppm, representing at minimum a 14.7-fold difference [1]. Against first-instar larvae of the same species, 2-butyldecanoic acid recorded an LC₅₀ of 1.1 ppm and LC₉₀ of 2.8 ppm, while the 2-methyl-substituted acids remained above 25 ppm (LC₅₀) [1]. This demonstrates that substitution identity at the 2-position—n-butyl vs. methyl—is the predominant driver of larvicidal activity.
| Evidence Dimension | Larvicidal potency (LC₅₀, fourth-instar larvae of C. p. quinquefasciatus) |
|---|---|
| Target Compound Data | LC₅₀ = 1.7 ppm (fourth instar); LC₅₀ = 1.1 ppm (first instar); LC₉₀ = 4.5 ppm (fourth instar) |
| Comparator Or Baseline | 2-Methylnonanoic acid (1b): LC₅₀ > 25 ppm; 2-Methyloctadecanoic acid (2b): LC₅₀ > 25 ppm (fourth instar) |
| Quantified Difference | Fold difference: >14.7-fold (fourth instar); >22.7-fold (first instar LC₅₀) |
| Conditions | In vitro immersion bioassay; fourth- and first-instar larvae of Culex pipiens quinquefasciatus Say; compounds dissolved in acetone; inhibition of adult emergence endpoint; J. Agric. Food Chem. 1974 |
Why This Matters
This >14.7-fold potency differential directly determines compound selection for any laboratory or field protocol targeting mosquito larval control at low-ppm concentrations.
- [1] Hwang, Y.S.; Mulla, M.S.; Arias, J.R. Overcrowding Factors of Mosquito Larvae. V. Synthesis and Evaluation of Some Branched-Chain Fatty Acids against Mosquito Larvae. J. Agric. Food Chem. 1974, 22(3), 400–403 (Table III). DOI: 10.1021/jf60193a040 View Source
